molecular formula C14H18OSi B13695025 (2-Methoxy-1-naphthyl)trimethylsilane

(2-Methoxy-1-naphthyl)trimethylsilane

Cat. No.: B13695025
M. Wt: 230.38 g/mol
InChI Key: CMEDQCLANXAPOQ-UHFFFAOYSA-N
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Description

(2-Methoxy-1-naphthyl)trimethylsilane is an organosilicon compound that features a naphthalene ring substituted with a methoxy group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-naphthyl)trimethylsilane typically involves the reaction of 2-methoxy-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Methoxy-1-naphthol+Trimethylsilyl chlorideThis compound+HCl\text{2-Methoxy-1-naphthol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-1-naphthol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-naphthyl)trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The naphthalene ring can be reduced under specific conditions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Formation of 2-methoxy-1-naphthaldehyde.

    Reduction: Formation of 2-methoxy-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxy-1-naphthyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-naphthyl)trimethylsilane involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the naphthalene ring. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-naphthaleneboronic acid
  • 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene
  • Methoxytrimethylsilane

Uniqueness

(2-Methoxy-1-naphthyl)trimethylsilane is unique due to the presence of both a methoxy group and a trimethylsilyl group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

(2-methoxynaphthalen-1-yl)-trimethylsilane

InChI

InChI=1S/C14H18OSi/c1-15-13-10-9-11-7-5-6-8-12(11)14(13)16(2,3)4/h5-10H,1-4H3

InChI Key

CMEDQCLANXAPOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)[Si](C)(C)C

Origin of Product

United States

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